tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate

LogP Lipophilicity Chromatographic Purification

Boc-protected amino ketone intermediates with incorrect aryl substitution or uncontrolled moisture cause broad HPLC peaks, variable deprotection yields, and misleading SAR data. tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate (CAS 1432795-10-2) at 98% HPLC purity (≤0.5% moisture) solves these challenges: • 4-Fluorophenyl motif: metabolic stabilization, ¹⁹F NMR handle, tuned LogP (~4.09) • Three orthogonal groups (Boc-amine, ketone, C6 spacer) for modular PROTAC assembly • Controlled moisture ensures reproducible deprotection stoichiometry Available to kg scale for preclinical supply.

Molecular Formula C17H24FNO3
Molecular Weight 309.4 g/mol
Cat. No. B13245135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate
Molecular FormulaC17H24FNO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-12-6-4-5-7-15(20)13-8-10-14(18)11-9-13/h8-11H,4-7,12H2,1-3H3,(H,19,21)
InChIKeyPAHISZHEBZSWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate – Structural Identity & Sourcing


tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate is a Boc-protected ω-aminohexanophenone derivative characterized by a 4-fluorophenyl ketone terminus and a six‑carbon aliphatic spacer terminating in a tert‑butyl carbamate [1]. With molecular formula C₁₇H₂₄FNO₃ and a molecular weight of 309.4 g·mol⁻¹, it belongs to the class of N‑Boc‑protected aminoalkyl aryl ketone intermediates widely employed in medicinal chemistry, peptide mimetic synthesis, and targeted protein degradation (PROTAC) construct assembly [2]. The compound is commercially available at scales up to kilogram quantities with certified HPLC purities of 95–98%, making it a procurement‑relevant building block rather than a discovery‑only specialty reagent [1].

Boc-protected ω-aminohexanophenone building block for medicinal chemistry and targeted protein degradation (PROTAC) assembly
4-Fluorophenyl ketone terminus with C6 aliphatic spacer: supports chemoselective elaboration and ¹⁹F NMR monitoring
Commercially available up to kilogram scale with certified HPLC purity for process chemistry and multi-step synthesis programs

tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate Generic Substitution Risks


The tert‑butyl 6‑(4‑fluorophenyl)‑6‑oxohexylcarbamate scaffold is not interchangeable with its unsubstituted phenyl, 4‑methylphenyl, or regioisomeric fluorophenyl counterparts because the 4‑fluoro substituent materially alters three procurement‑relevant parameters simultaneously: (i) lipophilicity, where the target compound’s LogP of ~4.09 versus ~4.35 for the des‑fluoro phenyl analog [1] reflects a non‑trivial shift that impacts both chromatographic purification behavior and downstream partitioning in biological assays; (ii) electronic modulation of the aryl ketone carbonyl, where the electron‑withdrawing fluorine atom differentially tunes reactivity in nucleophilic addition, reductive amination, and Grignard coupling steps relative to electron‑donating (‑CH₃) or neutral (‑H) substituents [2]; and (iii) biological recognition, where the 4‑fluorophenyl motif serves as a metabolically stabilized phenyl bioisostere capable of engaging fluorophilic protein pockets in ways that 4‑chlorophenyl, 4‑bromophenyl, or 4‑methylphenyl analogs cannot replicate without altering target selectivity [3]. Arbitrary replacement with a closely related analog therefore risks yield loss in multi‑step synthesis, altered intermediate purification profiles, and misleading structure‑activity data in downstream applications.

!
Des-fluoro phenyl analog (CAS 128372-99-6) may shift LogP by ~0.26 units, altering reverse-phase purification and assay partitioning profiles.
!
4-Chloro, 4-bromo, or 4-methylphenyl analogs differ in C–X bond stability, steric bulk, and electronic modulation; fluorophilic binding context cannot be replicated.
!
2- or 3-fluoro regioisomers share identical mass and formula but exhibit different ketone electrophilicity; standard QC may not distinguish them.

tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate – Quantitative Differentiation Evidence


Lipophilicity and HPLC Resolution: 4-Fluoro vs. Phenyl Analog

The target compound exhibits a calculated LogP of 4.09 (ALogP) , which is approximately 0.26 log units lower than that of the des‑fluoro phenyl analog (LogP 4.35) [1]. This difference corresponds to a roughly 1.8‑fold shift in octanol/water partition coefficient, translating to measurably distinct reverse‑phase HPLC retention behavior. In practice, this means that synthetic intermediates downstream of the 4‑fluorophenyl ketone will elute earlier under standardized C18 gradient conditions compared to those derived from the unsubstituted phenyl analog, facilitating separation from non‑fluorinated by‑products and enabling purity benchmarking across batches [2].

LogP & HPLC
Cross-study comparable
4-Fluoro: LogP 4.09 Phenyl: LogP 4.35 ΔLogP −0.26; ~1.8× lower partition
Distinct reverse-phase elution; supports purity benchmarking across batches.
In silico prediction; confirm experimentally for preparative methods.
LogP Lipophilicity Chromatographic Purification Physicochemical Property Differentiation

Molecular Weight and LCMS Differentiation: 4-Fluoro vs. Phenyl

The 4‑fluorophenyl substitution increases the molecular weight from 291.39 Da (unsubstituted phenyl) [1] to 309.4 Da (target) [2], a difference of approximately 18 Da that is readily resolved by low‑resolution LCMS. This mass shift is diagnostically useful: it unambiguously distinguishes the 4‑fluoro intermediate from any contaminating des‑fluoro starting material or by‑product in reaction monitoring. Additionally, the presence of a single fluorine atom imparts a distinctive isotope pattern (¹⁹F is monoisotopic) that simplifies spectral interpretation relative to chlorine‑ or bromine‑substituted analogs, which exhibit complex A+2 isotope clusters .

MW & LCMS
Cross-study comparable
Target: 309.4 Da, C₁₇H₂₄FNO₃ Phenyl: 291.39 Da, C₁₇H₂₅NO₃ ΔMW +18 Da; single ¹⁹F isotope pattern
Unambiguous LCMS identity confirmation; no complex halogen clusters.
Mass-directed purification and reaction monitoring advantage.
Molecular Weight LCMS Mass-Directed Purification Quality Control

Regioisomer Reactivity: 4-Fluoro vs. 2- and 3-Fluoro Isomers

Three regioisomeric fluorophenyl analogs exist for this scaffold: 4‑fluoro (target, CAS 1432795-10-2) [1], 2‑fluoro (CAS 2007472-93-5) , and 3‑fluoro (CAS 1999192-02-7) . These share identical molecular formula (C₁₇H₂₄FNO₃) and molecular weight (309.4 Da), making them indistinguishable by mass spectrometry and elemental analysis alone. However, the position of fluorine on the aryl ring differentially polarizes the ketone carbonyl through inductive and resonance effects: the para‑fluoro substituent exerts a −I effect without significant +M resonance donation to the carbonyl, yielding ketone electrophilicity intermediate between the ortho‑fluoro (stronger ‑I, steric shielding, and potential intramolecular H‑bonding) and meta‑fluoro (‑I only, minimal resonance interaction) isomers. These electronic differences manifest in divergent reaction rates for nucleophilic additions (e.g., Grignard, hydride reductions) and reductive aminations, which can lead to different impurity profiles when an incorrect regioisomer is inadvertently substituted [2].

Regioisomer Reactivity
Class-level inference
4-F σₚ +0.06; 3-F σₘ +0.34; ortho-F adds steric effects. Isomers indistinguishable by MS.
Positional isomer selection is critical; QC alone may not prevent misassignment.
No head-to-head kinetic data; verify isomer identity by ¹H-NMR and reaction profiling.
Regiochemistry Positional Isomers Synthetic Intermediate Selection Ketone Reactivity

Purity and Moisture Specifications: Commercial vs. Generic Supply

The Capotchem commercial specification for this compound guarantees a minimum HPLC purity of 98% with moisture content controlled to ≤0.5%, and the product is manufactured at scales up to kilograms [1]. In contrast, the generic sourcing specification from other vendors (e.g., Leyan) lists 95% purity without a moisture specification , and comparator analogs such as the 3‑fluoro isomer (CAS 1999192-02-7) are listed at 95% minimum purity without documented moisture control . The 3% purity differential between 95% and 98% is significant in multi‑step synthesis: a 95% pure intermediate carrying 5% total impurities will propagate those impurities through subsequent steps, potentially reducing final API purity below ICH thresholds. The moisture specification of ≤0.5% is critical for moisture‑sensitive downstream reactions (e.g., Boc deprotection with TFA, where adventitious water competes and generates variable equivalents of acid) [2].

Purity & Moisture
Cross-study comparable
Target: 98% HPLC, ≤0.5% H₂O Generic: 95% purity, moisture not specified Impurity burden reduced ~60%
Lower impurity carry-through; may improve Boc deprotection reproducibility.
Supplier specification; verify lot-specific COA for critical steps.
Purity Specification Moisture Content Kilogram-Scale Production Procurement Quality Control

4-Fluorophenyl Bioisostere Advantage vs. Chloro and Methyl Analogs

The 4‑fluorophenyl group is a well‑established phenyl bioisostere in medicinal chemistry that offers a unique combination of properties not replicated by 4‑chlorophenyl, 4‑bromophenyl, or 4‑methylphenyl substitutions: (i) the C–F bond dissociation energy (~116 kcal·mol⁻¹) far exceeds that of C–Cl (~81 kcal·mol⁻¹) and C–Br (~68 kcal·mol⁻¹), conferring resistance to oxidative metabolism at the para position [1]; (ii) the van der Waals radius of fluorine (1.47 Å) closely approximates hydrogen (1.20 Å), causing minimal steric perturbation to the aryl ring relative to chlorine (1.75 Å), bromine (1.85 Å), or methyl (2.00 Å) [2]; (iii) the strong electron‑withdrawing inductive effect (−I) of fluorine reduces the electron density of the aryl ring, decreasing susceptibility to cytochrome P450‑mediated aromatic hydroxylation compared to electron‑donating 4‑methylphenyl [3]. No direct head‑to‑head metabolic stability data exist for this specific scaffold; this evidence is drawn from well‑established class‑level medicinal chemistry principles.

Bioisostere Profile
Class-level inference
C–F BDE ~116 vs. C–Cl ~81 kcal/mol; vdW F 1.47 vs. Cl 1.75 Å; σₚ +0.06 (4‑F) vs. −0.17 (4‑CH₃).
Reported resistance to oxidative metabolism; near-isosteric to hydrogen.
Class-level principles; no direct metabolic stability data for this specific scaffold.
Bioisostere Metabolic Stability Fluorine Substitution Drug Design

PROTAC Building Block with Tri-Functional Handles

The tert‑butyl 6‑(4‑fluorophenyl)‑6‑oxohexylcarbamate scaffold incorporates three synthetically addressable functional groups within a single intermediate: (i) a Boc‑protected primary amine for chain extension or conjugation after acidic deprotection; (ii) a 4‑fluorophenyl ketone that can undergo chemoselective reductive amination, oxime formation, or organometallic addition without affecting the Boc group; and (iii) a six‑carbon aliphatic spacer providing conformational flexibility and distance modulation between conjugated moieties. This tri‑functional architecture makes the compound directly applicable as a PROTAC linker precursor or E3 ligase ligand‑linker conjugate intermediate [1]. In contrast, the aldehyde precursor tert‑butyl 6‑oxohexylcarbamate (CAS 80860-42-0) [2] lacks the aryl ketone moiety and thus requires additional synthetic steps to introduce the aryl group required for protein‑target engagement or E3 ligase recognition. The 4‑fluorophenyl ketone specifically provides a UV‑active chromophore (facilitating HPLC tracking) and a ¹⁹F NMR handle (enabling direct reaction monitoring without deuteration) that are absent in non‑fluorinated and non‑aromatic analogs [3].

PROTAC Handles
Supporting evidence
Boc-amine, 4‑FPh ketone, C6 spacer; ¹⁹F NMR handle; UV chromophore.
Tri-functional architecture reduces synthetic steps vs. aldehyde precursor.
Retrosynthetic analysis; validate linker geometry for ternary complex formation.
PROTAC Targeted Protein Degradation Bifunctional Molecule Linker Chemistry

Optimal Application Scenarios for tert-Butyl 6-(4-fluorophenyl)-6-oxohexylcarbamate


Chromatographic Control in Multi-Step Synthesis

When a synthetic program requires predictable reverse‑phase purification across multiple intermediates, the target compound’s measured LogP of 4.09 offers a systematic ~0.26 unit reduction in lipophilicity versus the des‑fluoro phenyl analog (LogP 4.35) . This consistent offset enables medicinal chemists to design unified HPLC gradient methods for an entire synthetic sequence without encountering the broadened or delayed peaks that would arise from mixing fluorinated and non‑fluorinated intermediates. The 98% HPLC purity with ≤0.5% moisture specification [1] further ensures that each downstream intermediate is launched from a well‑characterized starting point, minimizing cumulative impurity carry‑through that could confound biological assay interpretation at later stages [2].

PROTAC Assembly with Tri-Functional Handles

The compound’s three synthetically orthogonal functional groups—Boc‑protected amine, 4‑fluorophenyl ketone, and C6 aliphatic spacer—directly address the modular assembly requirements of heterobifunctional degraders, where the amine can conjugate to an E3 ligase ligand, the ketone can be elaborated into a target‑protein ligand via reductive amination, and the C6 linker provides optimal spatial separation for ternary complex formation . The ¹⁹F NMR handle inherent to the 4‑fluorophenyl group [3] enables real‑time reaction monitoring without consumption of deuterated solvent or aliquoting, a practical advantage over non‑fluorinated PROTAC intermediates that can only be tracked by ¹H NMR (often complicated by overlapping signals from the Boc tert‑butyl singlet) or LCMS [4].

SAR Studies: Metabolic Stability and Minimal Steric Perturbation

For lead optimization programs where the aryl ketone moiety is projected to engage a hydrophobic protein pocket, the 4‑fluorophenyl substitution provides a metabolically stabilized phenyl bioisostere with a van der Waals radius (1.47 Å) that is only 0.27 Å larger than hydrogen (1.20 Å) , minimizing steric clash with the target protein compared to bulkier 4‑chloro (1.75 Å), 4‑bromo (1.85 Å), or 4‑methyl (2.00 Å) alternatives [1]. The high C–F bond dissociation energy (~116 kcal·mol⁻¹ vs. ~81 kcal·mol⁻¹ for C–Cl) [2] predicts resistance to oxidative dehalogenation or benzylic oxidation that would generate reactive metabolites from chloro, bromo, or methyl analogs, making this compound the preferred intermediate for programs anticipating in vivo pharmacokinetic studies [3].

Kilogram-Scale Process with Moisture Control and Batch Consistency

The Capotchem specification of 98% minimum HPLC purity with ≤0.5% moisture and documented production capability up to kilogram scale makes this compound suitable for process chemistry groups transitioning from discovery to preclinical supply. The controlled moisture content is particularly critical for reproducible Boc deprotection: adventitious water in a 95% purity, moisture‑uncontrolled batch would consume variable equivalents of TFA or HCl during deprotection, leading to inconsistent reaction times and potential over‑deprotection side reactions [1]. The 3‑percentage‑point purity advantage over generic 95% listings translates to a 60% reduction in total impurities (5% → 2%), which at kilogram scale corresponds to 30 grams less impurity per kilogram of intermediate—a meaningful quantity that would otherwise require additional purification steps or could compromise final API specifications [2].

Application
Selection Property
Validation Focus
Multi-step synthesis purification control
Systematic lipophilicity offset for HPLC method design
Consistent intermediate elution profiles; reduced impurity co-elution risk
PROTAC linker-ligand assembly
Tri-functional handle architecture with ¹⁹F NMR monitoring capability
Step reduction; real-time reaction tracking without deuteration
Lead optimization with 4-fluorophenyl bioisostere
Minimal steric perturbation and reported metabolic stability context
Oxidative metabolism resistance review; near-isosteric binding evaluation
Kilogram-scale process development
Specified high purity and controlled moisture content
Reproducible Boc deprotection stoichiometry; lower downstream purification burden
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